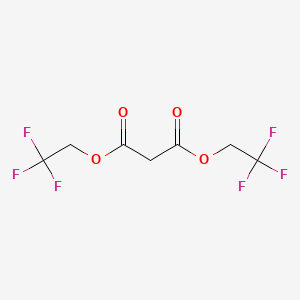
Propanedioic acid, bis(2,2,2-trifluoroethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, bis(2,2,2-trifluoroethyl) ester: is an organic compound with the molecular formula C₇H₆F₆O₄. It is a derivative of propanedioic acid, where both carboxyl groups are esterified with 2,2,2-trifluoroethanol. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester can be synthesized through the esterification of propanedioic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and 2,2,2-trifluoroethanol in the presence of aqueous acid or base.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: Propanedioic acid and 2,2,2-trifluoroethanol.
Transesterification: New esters and 2,2,2-trifluoroethanol.
Reduction: Alcohol derivatives of propanedioic acid.
Aplicaciones Científicas De Investigación
Chemistry: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester is used as a building block in organic synthesis. Its unique properties make it valuable in the preparation of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of specialty polymers and materials. Its incorporation into polymer backbones can improve thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of propanedioic acid, bis(2,2,2-trifluoroethyl) ester in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon. The presence of trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired chemical modifications.
Comparación Con Compuestos Similares
Diethyl malonate: Another ester of propanedioic acid, but with ethyl groups instead of trifluoroethyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Bis(2,2,2-trifluoroethyl) carbonate: Contains two trifluoroethyl groups but is derived from carbonic acid instead of propanedioic acid.
Uniqueness: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester is unique due to the presence of trifluoromethyl groups, which impart high electronegativity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioavailable than their non-fluorinated counterparts.
Propiedades
Número CAS |
104883-33-2 |
|---|---|
Fórmula molecular |
C7H6F6O4 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
bis(2,2,2-trifluoroethyl) propanedioate |
InChI |
InChI=1S/C7H6F6O4/c8-6(9,10)2-16-4(14)1-5(15)17-3-7(11,12)13/h1-3H2 |
Clave InChI |
FAEXOIVXKLIMOS-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


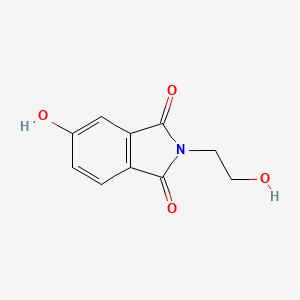
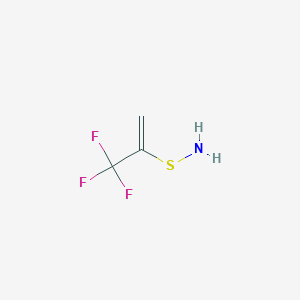
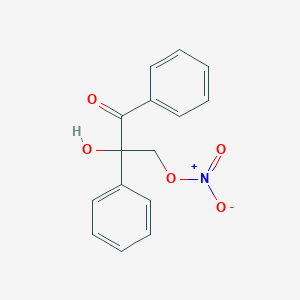
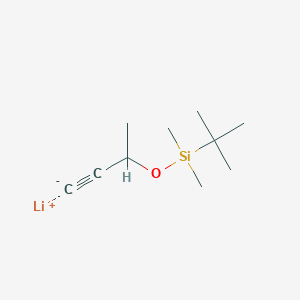

![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)

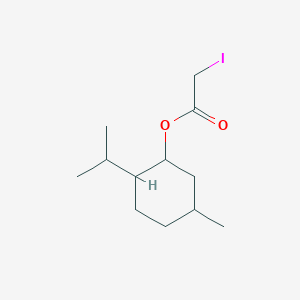
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)

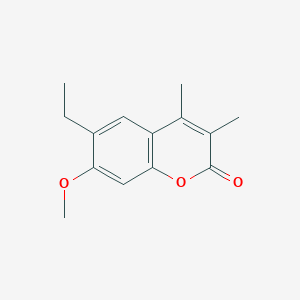
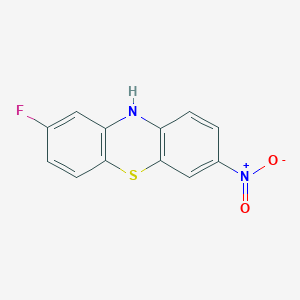
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)

